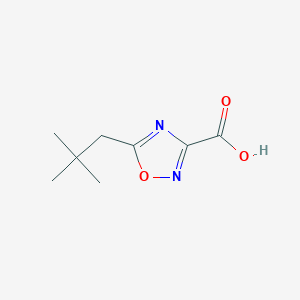

5-Neopentyl-1,2,4-oxadiazole-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Neopentyl-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that features a five-membered ring containing two nitrogen atoms and one oxygen atom. This compound is part of the oxadiazole family, which is known for its diverse applications in medicinal chemistry, material science, and as intermediates in organic synthesis . The presence of the neopentyl group adds unique steric and electronic properties to the molecule, making it an interesting subject for research and application.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Neopentyl-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of neopentyl amidoxime with a carboxylic acid derivative under dehydrative conditions. For example, the treatment of neopentyl amidoxime with a carboxylic acid chloride in the presence of a base such as triethylamine can yield the desired oxadiazole .

Industrial Production Methods: Industrial production of 1,2,4-oxadiazoles often employs scalable methods such as the use of carbonyl diimidazole (CDI) as a coupling agent in toluene, which facilitates the formation of the oxadiazole ring under mild conditions . This method is advantageous due to its high yield and the relatively mild reaction conditions required.

Chemical Reactions Analysis

Types of Reactions: 5-Neopentyl-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxadiazole N-oxides.

Reduction: Reduction reactions can convert the oxadiazole ring into other heterocyclic structures.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like alkyl halides and aryl halides can be used in the presence of bases or catalysts.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxadiazole N-oxides, while substitution reactions can introduce various alkyl or aryl groups onto the oxadiazole ring .

Scientific Research Applications

5-Neopentyl-1,2,4-oxadiazole-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 5-Neopentyl-1,2,4-oxadiazole-3-carboxylic acid exerts its effects involves interactions with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis and disrupt membrane integrity . In medicinal applications, it may inhibit specific enzymes or signaling pathways involved in inflammation and cancer progression .

Comparison with Similar Compounds

1,2,3-Oxadiazole: Another regioisomer with different electronic properties and reactivity.

1,2,5-Oxadiazole:

1,3,4-Oxadiazole: Widely studied for its pharmaceutical applications.

Uniqueness: 5-Neopentyl-1,2,4-oxadiazole-3-carboxylic acid is unique due to the presence of the neopentyl group, which imparts distinct steric hindrance and electronic effects. This makes it particularly useful in applications where such properties are desirable, such as in the design of new drugs and materials .

Biological Activity

5-Neopentyl-1,2,4-oxadiazole-3-carboxylic acid is a member of the 1,2,4-oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic applications across various fields, including oncology, antimicrobial therapy, and anti-inflammatory treatments. The unique structure of the oxadiazole ring contributes to its bioactivity by enhancing metabolic stability and providing a scaffold for drug design.

Synthesis and Structure

The synthesis of this compound typically involves cyclodehydration reactions of appropriate precursors. The resulting compound features a neopentyl group that enhances its lipophilicity and biological interaction potential. Structural characterization is often performed using techniques such as NMR and IR spectroscopy to confirm the presence of functional groups and the oxadiazole moiety.

Antitumor Activity

Research indicates that derivatives of 1,2,4-oxadiazoles, including this compound, exhibit notable antitumor properties. In vitro studies have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines. For instance:

The mechanism of action often involves the induction of apoptosis and cell cycle arrest through various signaling pathways.

Antimicrobial Activity

The antimicrobial efficacy of this compound has been explored against several bacterial strains. Its activity is particularly pronounced against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). Comparative studies have shown that this compound exhibits lower minimum inhibitory concentrations (MIC) than standard antibiotics:

| Microbial Strain | MIC (µg/mL) | Standard Drug | Reference |

|---|---|---|---|

| S. aureus | 32 | Chloramphenicol | |

| E. coli | 64 | Ciprofloxacin | |

| P. aeruginosa | 128 | Gentamicin |

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are attributed to its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2). This inhibition leads to a decrease in prostaglandin synthesis, which plays a crucial role in inflammation:

Case Studies

A series of studies have highlighted the effectiveness of oxadiazole derivatives in clinical settings. For example:

- Anticancer Trials : A phase II trial evaluated the efficacy of a related oxadiazole derivative in patients with advanced solid tumors. Results showed a response rate of approximately 30%, indicating potential for further development.

- Antimicrobial Studies : A clinical evaluation demonstrated that patients treated with formulations containing oxadiazole derivatives showed significant improvement in infections caused by resistant bacteria.

Properties

IUPAC Name |

5-(2,2-dimethylpropyl)-1,2,4-oxadiazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3/c1-8(2,3)4-5-9-6(7(11)12)10-13-5/h4H2,1-3H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKPFHYPEDCVVOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC1=NC(=NO1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.